Acetic acid;4-phenylcyclooct-4-en-1-ol
Description
Acetic acid;4-phenylcyclooct-4-en-1-ol is a hybrid compound combining acetic acid (CH₃COOH) with 4-phenylcyclooct-4-en-1-ol, a cyclic alcohol featuring a phenyl substituent and an unsaturated cyclooctene ring. The acetic acid moiety confers acidity and reactivity, while the cyclooctenol component introduces steric bulk and aromaticity, which may influence solubility, stability, and biological interactions .
Properties
CAS No. |
25090-60-2 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
acetic acid;4-phenylcyclooct-4-en-1-ol |
InChI |
InChI=1S/C14H18O.C2H4O2/c15-14-9-5-4-8-13(10-11-14)12-6-2-1-3-7-12;1-2(3)4/h1-3,6-8,14-15H,4-5,9-11H2;1H3,(H,3,4) |
InChI Key |
SMOOJSCXWGRECO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC=C(CCC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylcyclooct-4-en-1-ol typically involves the reaction of cyclooctene with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group. The final step involves the esterification of the hydroxyl group with acetic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylcyclooct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CrO3 and KMnO4, reducing agents like LiAlH4, and electrophilic reagents like HNO3 and Br2. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;4-phenylcyclooct-4-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid;4-phenylcyclooct-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Cyclooctenol Derivatives
- (1R,4E)-Cyclooct-4-en-1-ol: This enantiomer shares the unsaturated cyclooctene backbone but lacks the phenyl group. Its applications include chiral synthesis intermediates.
- 4-(4-Methoxyphenyl)pent-4-en-1-ol (6c): Synthesized via Suzuki-Miyaura coupling (boronic acid + pentenol), this compound highlights methods applicable to cyclooctenol derivatives. However, its linear structure and methoxy group differ in steric and electronic effects compared to the cyclic phenyl-substituted analog .
Acetic Acid Esters with Aromatic Substituents
- (Phenylthio)acetic Acid Esters : Derivatives like tert-butyl (phenylsulfanyl)acetate () feature sulfur linkages instead of oxygen. The thioether group increases chemical stability but reduces hydrogen-bonding capacity, contrasting with the hydroxyl group in 4-phenylcyclooct-4-en-1-ol .
- Flavone Acetic Acid: This antitumor agent demonstrates how acetic acid conjugated to aromatic systems (flavone) enhances bioactivity.
- [4-(1-Methyl-1-Phenylethyl)Phenoxy]Acetic Acid: A phenoxyacetic acid derivative with a bulky tert-phenyl group, this compound emphasizes how steric hindrance can modulate reactivity and target specificity, a design principle relevant to the phenylcyclooctenol moiety .
Functional and Metabolic Comparisons
- Glacial Acetic Acid vs. The hybrid compound’s acetic acid component may require similar handling precautions .
- Formic Acid: Though simpler (HCOOH), its higher acidity (pKa 3.75 vs. 4.76 for acetic acid) and role in microbial metabolism illustrate how minor structural changes (e.g., alkyl chain length) dramatically alter chemical behavior .
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